molecular formula C23H18ClN3O4 B15077452 2-(4-Chlorophenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15077452
M. Wt: 435.9 g/mol
InChI Key: IOMNXTCEPHSMKV-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-5-(3-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolobenzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-5-(3-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 4-chlorophenyl and 3-nitrophenyl derivatives These intermediates are then subjected to cyclization reactions under specific conditions to form the pyrazolobenzoxazine core structure

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-5-(3-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-7-yl methyl ether
  • 2-(4-Bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-7-yl methyl ether
  • 2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-7-yl methyl ether

Uniqueness

The uniqueness of 2-(4-CHLOROPHENYL)-5-(3-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl and 3-nitrophenyl groups, along with the pyrazolobenzoxazine core, may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxy-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18ClN3O4/c1-30-21-7-3-6-18-20-13-19(14-8-10-16(24)11-9-14)25-26(20)23(31-22(18)21)15-4-2-5-17(12-15)27(28)29/h2-12,20,23H,13H2,1H3

InChI Key

IOMNXTCEPHSMKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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